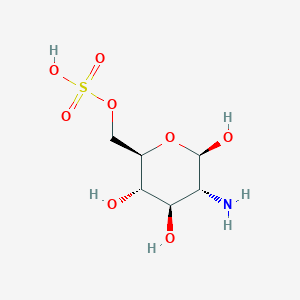

Glucosamine 6-sulfate

Vue d'ensemble

Description

Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . Glucosamine is one of the most abundant monosaccharides . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .

Synthesis Analysis

Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . With glucose as the starting material and glutamine as an amino donor, GlcN-6-P is synthesized through the sequential catalysis by the glucose transporter, phosphoglucose isomerase, and glucoamine-6-P synthase (GlmS) .Molecular Structure Analysis

The molecular formula of glucosamine 6-sulfate is C6H13NO8S . Its average mass is 259.234 Da and its monoisotopic mass is 259.036194 Da .Chemical Reactions Analysis

Glucosamine sulfate/hydrochloride finished products or raw materials are dissolved in water. The glucosamine free base (GFB) is released by adding triethylamine to the solution and derivatized with N -9-fluorenylmethoxycarbonyloxy succinimide (FMOC-Su). The derivative is separated by high-performance liquid chromatography (HPLC) and measured with UV detection .Physical And Chemical Properties Analysis

Glucosamine is highly hydrophilic . It is an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .Applications De Recherche Scientifique

Glucosamine Sulfate in Osteoarthritis

Glucosamine sulfate has been widely researched for its applications in osteoarthritis, particularly of the knee. Studies have focused on its ability to stimulate cartilage glycosaminoglycan synthesis, thereby potentially benefiting joint health. It's proposed that glucosamine sulfate may aid in cartilage and joint health by exerting specific pharmacologic effects, such as decreasing the expression of genes induced by pro-inflammatory cytokines like interleukin 1 in chondrocytes. This action helps in managing symptoms and possibly slowing disease progression (Noack et al., 1994), (Hoffer et al., 2001), (Clegg et al., 2006).

Pharmacokinetics and Bioequivalence

Anti-Inflammatory Effects

Glucosamine sulfate has shown potential in exhibiting anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β in activated macrophages. This suggests its potential as an anti-inflammatory supplement, which can be significant for conditions where inflammation plays a key role (Kim et al., 2011).

Safety And Hazards

Glucosamine sulfate is likely safe in most adults when used for up to 3 years . Glucosamine hydrochloride is possibly safe for most adults when used for up to 2 years . N-acetyl glucosamine is also possibly safe when used for up to 6 months . Glucosamine can cause some mild side effects including bloating, nausea, diarrhea, and constipation .

Orientations Futures

There is interest in using glucosamine for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end Glucosamine .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glucosamine 6-sulfate | |

CAS RN |

91674-26-9 | |

| Record name | Glucosamine 6-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

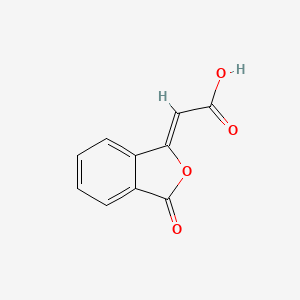

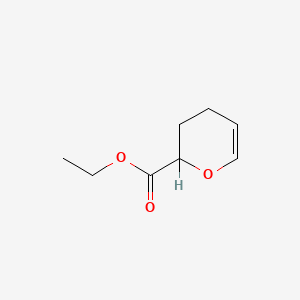

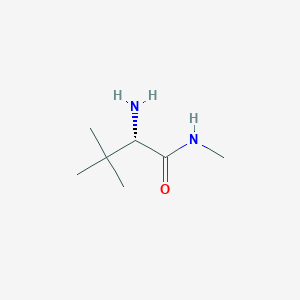

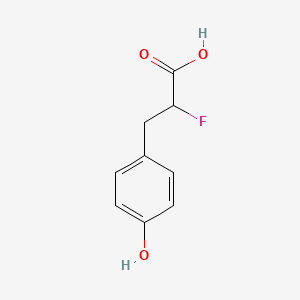

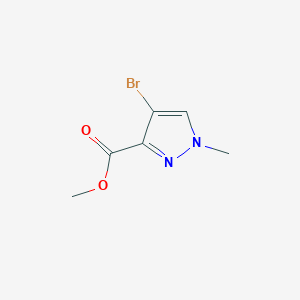

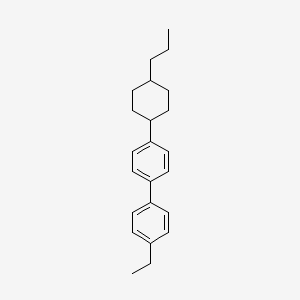

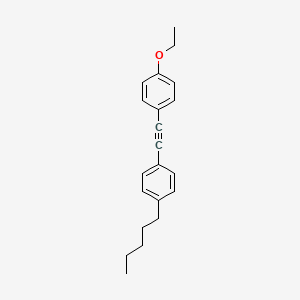

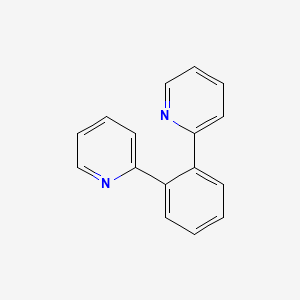

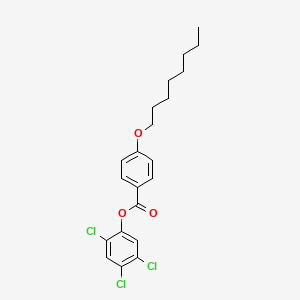

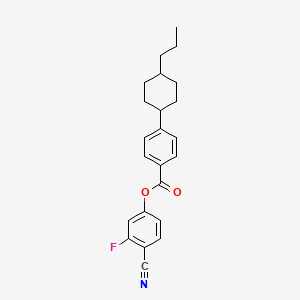

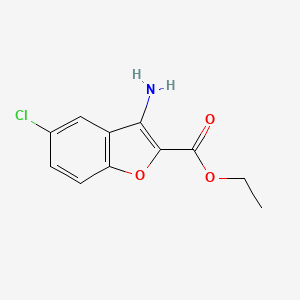

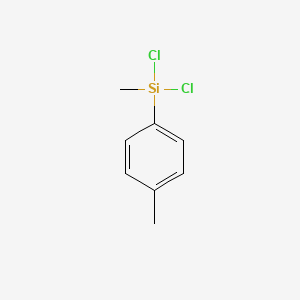

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.